Cbz-DL-Arg-OBn.TsOH

Catalog No.
S12790013
CAS No.
M.F
C28H34N4O7S
M. Wt
570.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-DL-Arg-OBn.TsOH

Product Name

Cbz-DL-Arg-OBn.TsOH

IUPAC Name

benzyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;4-methylbenzenesulfonic acid

Molecular Formula

C28H34N4O7S

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C21H26N4O4.C7H8O3S/c22-20(23)24-13-7-12-18(19(26)28-14-16-8-3-1-4-9-16)25-21(27)29-15-17-10-5-2-6-11-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);2-5H,1H3,(H,8,9,10)

InChI Key

WVOKVKQFDWUGRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2

Cbz-DL-Arg-OBn.TsOH, or benzyloxycarbonyl-DL-arginine benzyl ester with p-toluenesulfonic acid, is a derivative of the amino acid arginine. This compound features a benzyloxycarbonyl (Cbz) protecting group on the amino group and a benzyl ester on the carboxyl group, making it particularly useful in peptide synthesis. The presence of p-toluenesulfonic acid serves as a catalyst in various reactions involving this compound, enhancing its reactivity and utility in synthetic applications.

  • Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation, typically using palladium on carbon in the presence of hydrogen gas.
  • Acid Hydrolysis: The benzyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid form of arginine.
  • Base Hydrolysis: Alternatively, the benzyl ester can also undergo hydrolysis under basic conditions using sodium hydroxide or potassium hydroxide.

These reactions highlight the compound's versatility as both a protecting group and a substrate for further chemical transformations.

The biological activity of Cbz-DL-Arg-OBn.TsOH is primarily linked to its role in peptide synthesis and enzyme-substrate interactions. It has been utilized in studies examining protein structure-function relationships and in the development of enzyme inhibitors . The compound has shown potential as a building block for peptide-based drugs, contributing to medicinal chemistry research aimed at creating therapeutics with specific biological targets.

The synthesis of Cbz-DL-Arg-OBn.TsOH involves several key steps:

  • Protection of the Amino Group: The amino group of arginine is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
  • Esterification: The carboxyl group of the protected arginine is then esterified with benzyl alcohol using p-toluenesulfonic acid as a catalyst.

Industrial production follows similar synthetic routes but employs automated reactors for scalability and efficiency.

Cbz-DL-Arg-OBn.TsOH has diverse applications:

  • Peptide Synthesis: It serves as a protecting group during peptide synthesis, allowing selective reactions on other functional groups.
  • Biological Studies: The compound is instrumental in studying enzyme-substrate interactions and protein dynamics.
  • Medicinal Chemistry: It is used in synthesizing peptide-based drugs and developing inhibitors for various enzymes .
  • Industrial

Studies involving Cbz-DL-Arg-OBn.TsOH have focused on its interactions with various biological molecules. Its role as a protecting group allows researchers to investigate enzyme mechanisms without interference from reactive functional groups. This characteristic has made it valuable for designing experiments that elucidate protein interactions and functions.

Similar compounds include:

  • Boc-DL-Arg-OBn: Utilizes t-butyloxycarbonyl as the protecting group.
  • Fmoc-DL-Arg-OBn: Employs fluorenylmethyloxycarbonyl as the protecting group.
  • Alloc-DL-Arg-OBn: Uses allyloxycarbonyl as the protecting group.

Uniqueness

Cbz-DL-Arg-OBn.TsOH stands out due to its stability across various conditions and its ease of removal via catalytic hydrogenation. This makes it particularly advantageous in peptide synthesis compared to other protecting groups, which may require harsher conditions or more complex procedures for deprotection . Its unique combination of protective capabilities and reactivity positions it as a versatile tool in organic synthesis and medicinal chemistry.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

570.21482061 g/mol

Monoisotopic Mass

570.21482061 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-08-09

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